molecular formula C25H23FN2O3 B2927684 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109232-44-0

8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2927684
CAS No.: 2109232-44-0
M. Wt: 418.468
InChI Key: NAGHCJHDWYJDBZ-UHFFFAOYSA-N
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Description

8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and behavior. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane include:

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core structure but differ in their functional groups.

    Fluorophenoxybenzoyl compounds: These compounds contain the fluorophenoxybenzoyl moiety but may have different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3/c26-18-4-8-21(9-5-18)30-23-3-1-2-17(14-23)25(29)28-19-6-7-20(28)16-24(15-19)31-22-10-12-27-13-11-22/h1-5,8-14,19-20,24H,6-7,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHCJHDWYJDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)OC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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